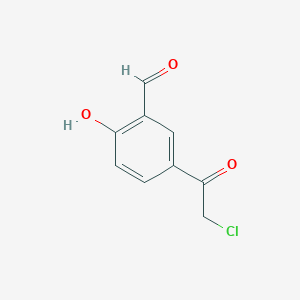
5-(Chloroacetyl)-2-hydroxybenzaldehyde
Descripción general
Descripción
“5-(Chloroacetyl)-2-hydroxybenzaldehyde” is a compound that contains a benzene ring, which is a six-membered ring consisting of six carbon atoms with alternating single and double bonds. It has a hydroxy group (-OH) at the 2nd position, a chloroacetyl group (-COCH2Cl) at the 5th position, and an aldehyde group (-CHO) at the 1st position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzene ring, which imparts aromaticity, and the various functional groups attached to it. The hydroxy and aldehyde groups are polar and capable of forming hydrogen bonds, while the chloroacetyl group is polar and may enhance the reactivity of the compound .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The aldehyde group could be involved in nucleophilic addition reactions or could be reduced to an alcohol. The hydroxy group could be involved in elimination reactions to form a double bond. The chloroacetyl group could undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar functional groups would likely make it soluble in polar solvents. The aromatic ring might contribute to its stability and could influence its boiling and melting points .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity : Schiff bases and 2-Azetidinones derivatives, involving 2-Hydroxy-5-phenylbenzaldehyde, a compound similar to 5-(Chloroacetyl)-2-hydroxybenzaldehyde, have been synthesized and tested for antibacterial activity against various bacterial strains, showing potential antibacterial properties (Junne et al., 2012).
Complex Formation in Chemistry : The compound has been involved in the formation of macrocyclic heteronucleating ligands based on isothiosemicarbazide, leading to the synthesis of metal complexes with potential applications in catalysis and materials science (Arion et al., 1998).
Preconcentration of Copper Ions : A study used a related compound, Bis(5-bromo-2-hydroxybenzaldehyde)-1,2-propanediimine, for preconcentrating trace amounts of copper(II) ions in water samples, highlighting its potential application in environmental monitoring and analysis (Fathi & Yaftian, 2009).
Formation of Macrocyclic Complexes : Studies have shown the involvement of compounds like 5-(Chloroacetyl)-2-hydroxybenzaldehyde in the formation of Schiff-base macrocyclic complexes with potential applications in coordination chemistry and materials science (Chen et al., 2014).
Transformation of Halogenated Aromatic Aldehydes : Research into the oxidation and reduction of halogenated aromatic aldehydes by anaerobic bacteria has potential applications in environmental remediation and understanding microbial metabolism (Neilson et al., 1988).
Chemical Synthesis and Reactions : The compound has been used in chemical synthesis reactions, such as the reaction of 2-Hydroxybenzaldehydes with alkynes, alkenes, or allenes, which are important in organic synthesis and material science (Kokubo et al., 1999).
Study of Molecular Properties : Research into the intramolecular hydrogen bonding in conjugated systems, involving compounds like 4-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzaldehyde, contributes to our understanding of molecular interactions and properties (Eda & Itô, 1957).
Biological Applications : Studies have shown the use of related compounds in the synthesis of biologically active Schiff base compounds, highlighting potential applications in medicinal chemistry and drug development (Sumrra et al., 2018).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, it might interact with biological targets through its functional groups. The hydroxy group could form hydrogen bonds with proteins, while the aldehyde group could react with nucleophiles in the body .
Safety and Hazards
Propiedades
IUPAC Name |
5-(2-chloroacetyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-4-9(13)6-1-2-8(12)7(3-6)5-11/h1-3,5,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRMZXYUHOTEOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCl)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564428 | |
| Record name | 5-(Chloroacetyl)-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloroacetyl)-2-hydroxybenzaldehyde | |
CAS RN |
115787-51-4 | |
| Record name | 5-(2-Chloroacetyl)-2-hydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115787-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Chloroacetyl)-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





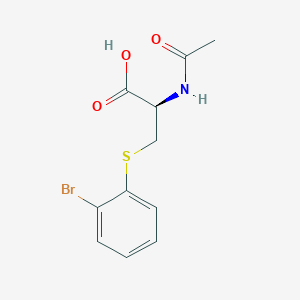
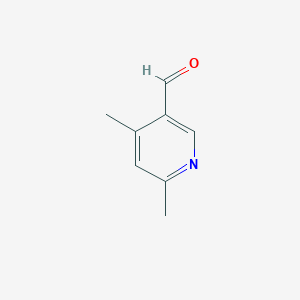
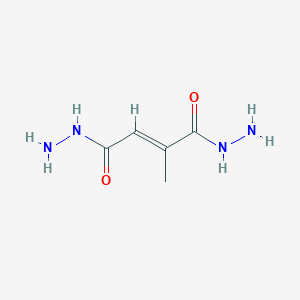

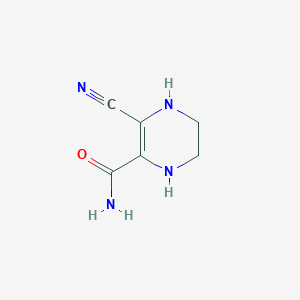
![tert-butyl 2-[(3R)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate](/img/structure/B55884.png)

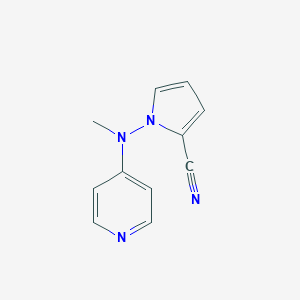
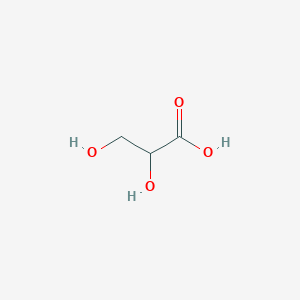

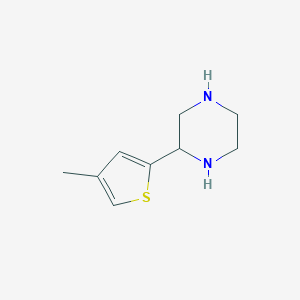
![2-[[(3E)-2-chloro-3-(2,2-dicyanoethylidene)-1-cyclopentenyl]methylidene]propanedinitrile; pyridine](/img/structure/B55894.png)